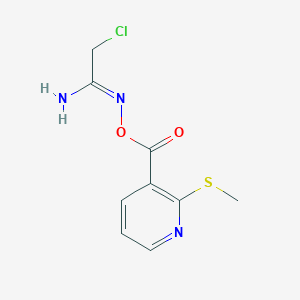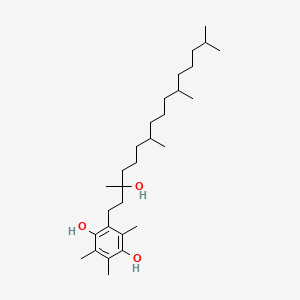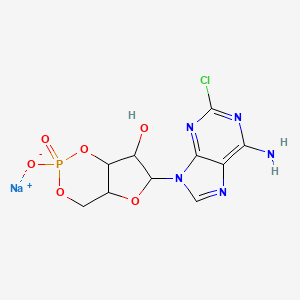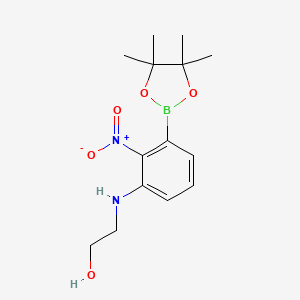
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is a chemical compound with the molecular formula C8H7Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group, a methylthio group, and an azanyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 2-chloro-1-iminoethyl chloride.
Reaction with Methylthio Group: The 3-pyridinecarboxylic acid is reacted with a methylthio group under specific conditions to introduce the methylthio substituent.
Formation of Azanyl Ester: The intermediate product is then reacted with 2-chloro-1-iminoethyl chloride to form the azanyl ester.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azanyl ester group to an amine.
Substitution: The chlorine atom in the 2-chloro-1-iminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxylic acid, 2-chloro-, (2-chloro-1-iminoethyl)azanyl ester
- 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-bromo-1-iminoethyl)azanyl ester
Uniqueness
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is unique due to the presence of both the methylthio and azanyl ester groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
252914-63-9 |
|---|---|
Fórmula molecular |
C9H10ClN3O2S |
Peso molecular |
259.71 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
Clave InChI |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
SMILES isomérico |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)







![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
